molecular formula C11H15N3O3 B12089566 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine

Cat. No.: B12089566
M. Wt: 237.25 g/mol
InChI Key: VTVMHAIOAGRTIV-UHFFFAOYSA-N
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Description

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine is a chemical compound that features a nitro group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine typically involves the reaction of 3-nitropyridine with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a piperidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Amino-4-[(piperidin-3-yl)methoxy]pyridine.

    Substitution: Various substituted pyridine derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine is unique due to the combination of its nitro group and piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-nitro-4-(piperidin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-7-13-5-3-11(10)17-8-9-2-1-4-12-6-9/h3,5,7,9,12H,1-2,4,6,8H2

InChI Key

VTVMHAIOAGRTIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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